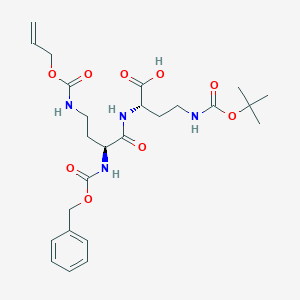
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound with multiple functional groups, including allyloxycarbonyl, benzyloxycarbonyl, and tert-butoxycarbonyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, including the protection and deprotection of amine groups, as well as the formation of peptide bonds. One common method involves the use of glycerol as a solvent for the chemoselective N-tert-butyloxycarbonylation of amines . This method is efficient, green, and catalyst-free, making it environmentally benign.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form stable complexes with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in structure but lacks the allyloxycarbonyl and benzyloxycarbonyl groups.
N-Benzyloxycarbonyl-L-lysine: Contains the benzyloxycarbonyl group but lacks the other protective groups.
N-Allyloxycarbonyl-L-glutamic acid: Contains the allyloxycarbonyl group but lacks the other protective groups.
Uniqueness
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid is unique due to its combination of multiple protective groups, which provide it with distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C25H36N4O9 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H36N4O9/c1-5-15-36-22(33)26-13-11-18(29-24(35)37-16-17-9-7-6-8-10-17)20(30)28-19(21(31)32)12-14-27-23(34)38-25(2,3)4/h5-10,18-19H,1,11-16H2,2-4H3,(H,26,33)(H,27,34)(H,28,30)(H,29,35)(H,31,32)/t18-,19-/m0/s1 |
InChI Key |
ZEVPJWQATPCPIQ-OALUTQOASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)[C@H](CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)C(CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


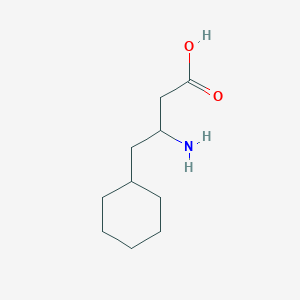
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B12947203.png)
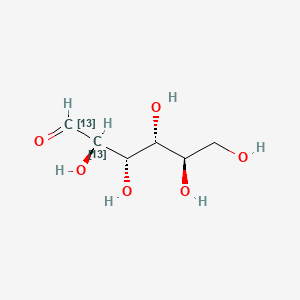
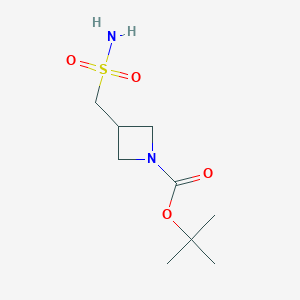
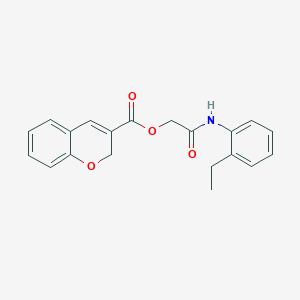
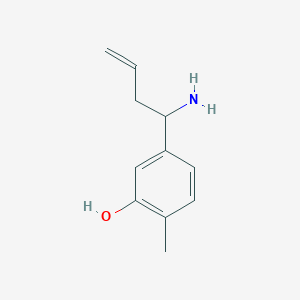
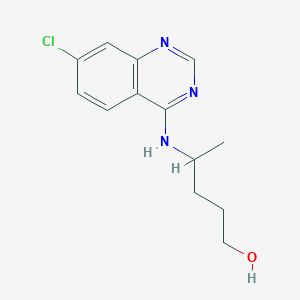
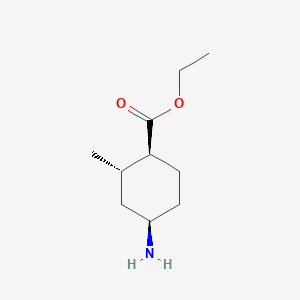
![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)
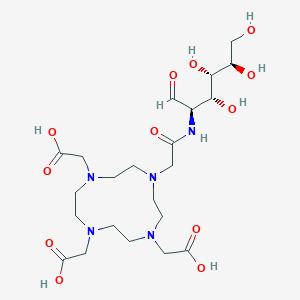

![tert-Butyl 6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12947286.png)
